4-Benzylaniline hydrochloride

Catalog No.
S664288
CAS No.
6317-57-3
M.F
C13H14ClN
M. Wt
219.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylaniline hydrochloride

CAS Number

6317-57-3

Product Name

4-Benzylaniline hydrochloride

IUPAC Name

4-benzylaniline;hydrochloride

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

InChI

InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H

InChI Key

GQGXIDBMRPMPCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl
  • 4-Benzylaniline (also known as 4-aminodiphenylmethane) is an aromatic amine. It combines an aniline group (C6H5NH2) with a benzyl group (C6H5CH2-) linked at the para (4th) position [].
  • It's a precursor for various organic syntheses but not commercially available as the hydrochloride salt [].

Molecular Structure Analysis

  • The key feature is the di-phenylmethane backbone, where a central carbon (CH2) bridges two benzene rings. One benzene ring has an amine group (NH2) attached at the para position, and the other has a methylene bridge (CH2) connecting it to the central carbon [].
  • This structure allows for potential conjugation between the amine group and the aromatic rings, influencing its chemical properties.

Chemical Reactions Analysis

  • Synthesis: 4-Benzylaniline can be synthesized by various methods, including the reaction of benzaldehyde with ammonia chloride or nitration of aniline followed by reduction [].
    • Equation (for benzaldehyde and ammonia chloride): C6H5CHO + NH4Cl -> C6H5CH2NH2 + H2O []
  • As the hydrochloride salt is not common, specific reactions involving this form are not readily available in scientific literature. However, reactions involving the free base (4-benzylaniline) are well documented, including its use as a precursor for diazo compounds, Schiff bases, and various other organic molecules [].

Physical And Chemical Properties Analysis

  • Data for 4-benzylaniline hydrochloride is scarce.
  • The free base (4-benzylaniline) has a melting point of 35-38°C and a boiling point of 142-144°C (1 mmHg) [].
  • It's slightly soluble in water but more soluble in organic solvents like ethanol, benzene, and acetone [].

Mechanism of Action (Not Applicable)

4-Benzylaniline hydrochloride is not a biological compound and doesn't have a known mechanism of action within living systems.

  • Data for the specific hydrochloride form is limited, but information on the free base (4-benzylaniline) suggests potential hazards:
    • Harmful if swallowed or absorbed through the skin [].
    • Causes skin irritation [].
    • Standard laboratory safety protocols for handling organic amines should be followed when working with 4-benzylaniline or its hydrochloride [].

Precursor for Functional Molecule Synthesis

  • Synthesis of Heterocycles: 4-Benzylaniline can be used as a starting material for the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their ring structures. An example is the synthesis of 2-amino-6-benzylbenzothiazole (SKA-7), a compound with potential applications in medicinal chemistry [1].

Source

[1] Sigma-Aldrich, "4-Benzylaniline 97 1135-12-2,"

  • Preparation of Schiff Bases and Enamines: These functional groups are formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). They find use in various research areas, including catalysis and coordination chemistry [2].

Source

[2] Chemistry LibreTexts, "Schiff Bases and Enamines,"

  • Introduction of a Benzylamino Group: The benzylamino group (C6H5CH2NH-) present in 4-benzylaniline can be incorporated into other molecules. This functional group can influence properties like solubility and reactivity, allowing researchers to tailor molecules for specific applications [3].

Source

[3] Organic Chemistry Portal, "Functional Groups,"

Other CAS

6317-57-3

Dates

Modify: 2023-08-15

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